molecular formula C10H16O3 B12657225 Tetrahydrofurfuryl 2-methylcrotonate CAS No. 95873-65-7

Tetrahydrofurfuryl 2-methylcrotonate

Cat. No.: B12657225
CAS No.: 95873-65-7
M. Wt: 184.23 g/mol
InChI Key: HLPPKJYNZGJOBE-FPYGCLRLSA-N
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Description

Tetrahydrofurfuryl 2-methylcrotonate (THF-2MC), also known as tetrahydrofurfuryl methacrylate (THFMA), is an ester derived from tetrahydrofurfuryl alcohol and methacrylic acid. Structurally, it consists of a tetrahydrofuran ring substituted with a hydroxymethyl group esterified to a methacrylate moiety (CH₂=C(CH₃)COO−). This compound is primarily used in industrial applications, including adhesives, sealants, and UV-curable coatings, due to its reactive acrylate group .

THFMA is metabolized in vivo to tetrahydrofurfuryl alcohol (THFA) and methacrylic acid, with systemic toxicity driven by THFA . Key studies highlight its low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) but note reproductive and developmental effects at higher doses .

Properties

CAS No.

95873-65-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

oxolan-2-ylmethyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O3/c1-3-8(2)10(11)13-7-9-5-4-6-12-9/h3,9H,4-7H2,1-2H3/b8-3+

InChI Key

HLPPKJYNZGJOBE-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1CCCO1

Canonical SMILES

CC=C(C)C(=O)OCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl 2-methylcrotonate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with 2-methylcrotonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl 2-methylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrahydrofurfuryl 2-methylcrotonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydrofurfuryl Acrylate (THFAc)

Structural Differences : THFAc replaces the methacrylate group with an acrylate group (CH₂=CHCOO−).
Toxicity :

  • Acute oral toxicity: Low (similar to THFMA).
  • Reproductive effects: THFAc’s metabolite (THFA) is linked to delayed parturition and developmental toxicity in rats, with a NOAEL of 120 mg/kg/day . Applications: UV-curable inks and adhesives . Key Distinction: THFAc’s faster polymerization kinetics compared to THFMA due to the absence of a methyl group on the acrylate chain .

Tetrahydrofurfuryl Bromide (THFBr)

Structural Differences : A brominated derivative (2-(bromomethyl)tetrahydrofuran).
Toxicity :

  • Classified as a skin and eye irritant; requires stringent safety handling . Applications: Intermediate in pharmaceuticals and agrochemical synthesis .

Tetrahydrofurfuryl Alcohol (THFA)

Structural Differences : The hydrolyzed metabolite of THFMA and THFAc, lacking the acrylate/methacrylate group.
Toxicity :

  • Higher total cross-section (TCS) values in electron scattering compared to tetrahydrofuran (THF), attributed to its hydroxymethyl group .
  • Linked to male reproductive organ effects in rodents at high doses .
    Applications : Solvent in coatings and industrial cleaners .

Tetrahydrofurfuryl Propionate (THFP)

Structural Differences: Esterified with propionic acid (CH₂CH₂COO−). Applications: Flavoring agent (fruity, oily notes) .

Data Tables

Table 1: Toxicity and Key Properties

Compound Acute Oral Toxicity (LD₅₀, rats) Reproductive NOAEL (mg/kg/day) Key Metabolite Applications
THFMA (2-methylcrotonate) >2,000 mg/kg 120 (female rats) THFA, methacrylic acid Adhesives, sealants
THFAc >2,000 mg/kg 120 (female rats) THFA, acrylic acid UV-curable coatings
THFA Not applicable N/A N/A Industrial solvents
THFBr Not reported N/A N/A Pharmaceutical synthesis

Table 2: Electron Scattering Cross-Section (TCS) Comparison

Compound TCS (10⁻²⁰ m²) at 50 eV Key Functional Group
THF 12.3 Ether ring
THFA 18.9 Ether ring + hydroxymethyl

Critical Research Findings

  • Metabolism-Driven Toxicity : Both THFMA and THFAc hydrolyze to THFA, which is responsible for delayed parturition and developmental effects in rats .
  • Allergenicity : THFMA has been associated with occupational allergic contact dermatitis, likely due to cross-reactivity with other methacrylates .
  • Industrial Relevance : THFBr’s role as a synthetic intermediate contrasts with THFMA/THFAc’s utility in polymerization .

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